Locustatachykinin III

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

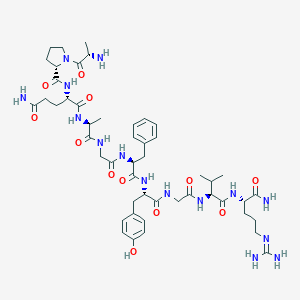

Locustatachykinin III, also known as this compound, is a useful research compound. Its molecular formula is C49H73N15O12 and its molecular weight is 1064.2 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Intercellular Signaling Peptides and Proteins - Kinins - Tachykinins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Physiological Effects

Locustatachykinin III is primarily known for its myotropic activity, which refers to its ability to stimulate muscle contractions in various insect tissues. Research indicates that this peptide can induce contractions in the oviduct and foregut of locusts, as well as the hindgut of other insects such as Leucophaea maderae . This myotropic effect is similar to that observed in vertebrate tachykinins, highlighting evolutionary conservation among these peptide families .

Role in Insect Nervous System

This compound plays a significant role in the central nervous system of locusts. It is involved in modulating motor control and spatial orientation through its presence in the central complex of the locust brain . Neurons containing locustatachykinin-related substances are distributed throughout this area, suggesting their involvement as neuromediators and cotransmitters .

Interactions with Other Neurotransmitters

Studies have shown that this compound interacts with other neurotransmitter systems, such as octopamine and gamma-aminobutyric acid (GABA), indicating a complex network of signaling pathways that regulate insect behavior and physiology . These interactions may provide insights into how neuropeptides coordinate physiological responses during stress or feeding.

Insect Models for Human Health Research

The evolutionary conservation of tachykinins suggests that studies on locustatachykinins can inform human health research. For example, understanding how this compound influences muscle contractions may lead to insights into gastrointestinal motility disorders in humans, where tachykinin signaling pathways are implicated .

Development of Insecticides

Given its role in muscle contraction, this compound could be targeted for developing novel insecticides that disrupt normal physiological functions in pest species. By designing compounds that interfere with locustatachykinin signaling, researchers could create more effective pest management strategies .

Comparative Analysis of Tachykinins

To better understand the significance of this compound, a comparative analysis with other tachykinins from different species is essential. The following table summarizes key characteristics:

| Tachykinin | Source | Primary Function | Sequence Similarity |

|---|---|---|---|

| This compound | Schistocerca gregaria | Myotropic activity | 40% with fish/amphibian TKs |

| Substance P | Mammals | Pain modulation | High similarity with vertebrate TKs |

| Eledoisin | Cephalopods | Neuromodulation | Distinct from insect TKs |

Investigating Myotropic Activity

A study conducted on isolated locust tissues demonstrated the dose-dependent effects of this compound on muscle contractions. This research provided foundational data for understanding how similar peptides might function in vertebrates .

Neuroanatomical Mapping

Immunocytochemical techniques have been employed to map the distribution of locustatachykinin-containing neurons within the locust brain, revealing critical insights into their anatomical organization and functional roles . Such studies lay the groundwork for future explorations into how these peptides influence behavior.

Propriétés

Numéro CAS |

132309-70-7 |

|---|---|

Formule moléculaire |

C49H73N15O12 |

Poids moléculaire |

1064.2 g/mol |

Nom IUPAC |

(2S)-N-[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]pentanediamide |

InChI |

InChI=1S/C49H73N15O12/c1-26(2)40(47(75)60-32(41(52)69)12-8-20-55-49(53)54)63-39(68)25-57-43(71)34(23-30-14-16-31(65)17-15-30)62-45(73)35(22-29-10-6-5-7-11-29)59-38(67)24-56-42(70)28(4)58-44(72)33(18-19-37(51)66)61-46(74)36-13-9-21-64(36)48(76)27(3)50/h5-7,10-11,14-17,26-28,32-36,40,65H,8-9,12-13,18-25,50H2,1-4H3,(H2,51,66)(H2,52,69)(H,56,70)(H,57,71)(H,58,72)(H,59,67)(H,60,75)(H,61,74)(H,62,73)(H,63,68)(H4,53,54,55)/t27-,28-,32-,33-,34-,35-,36-,40-/m0/s1 |

Clé InChI |

SRNPLOGDHQCGAR-YXPCIDTISA-N |

SMILES |

CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(C)N |

SMILES isomérique |

C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)N |

SMILES canonique |

CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(C)N |

Séquence |

APQAGFYGVR |

Synonymes |

Ala-Pro-Gln-Ala-Gly-Phe-Tyr-Gly-Val-Arg-NH2 locustatachykinin III protein, insect locustatachykinin III protein, Locusta migratoria Lom-TK III protein, Locusta migratoria LomTK-III protein, Locusta migratoria Tachykinin I (Locusta migratoria), 1-L-alanine-3-L-glutamine-3a-endo-L-alanine- |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.